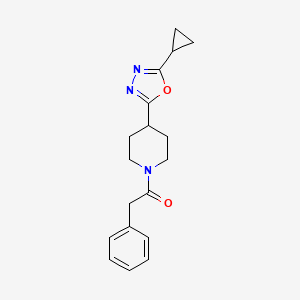
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as FPYSA, is a chemical compound that has been studied for its potential therapeutic effects.
Wirkmechanismus
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide inhibits the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. In diabetes, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide activates the AMPK pathway, which regulates glucose and lipid metabolism. In inflammation, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide inhibits the activity of NF-κB, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide induces cell cycle arrest and apoptosis, and inhibits angiogenesis and metastasis. In diabetes, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide improves glucose and lipid metabolism, and reduces oxidative stress and inflammation. In inflammation, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has several advantages for lab experiments, including its high potency and selectivity, and its ability to target multiple signaling pathways. However, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide also has some limitations, including its low solubility and stability, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One direction is to optimize the synthesis method to increase the yield and purity of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in vivo, to determine its efficacy and safety in animal models. A third direction is to investigate the potential of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide as a combination therapy with other drugs, to enhance its therapeutic effects. Finally, a fourth direction is to explore the potential of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a promising chemical compound that has been studied for its potential therapeutic effects in various diseases. The synthesis method of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been optimized, and its mechanism of action and biochemical and physiological effects have been elucidated. N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, which may lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves several steps, including the reaction of 2-aminopyridine with 2-chloronicotinoyl chloride to form 2-(6-pyridin-3-ylpyridazin-3-yl)amine. This intermediate is then reacted with 2-fluorobenzoyl chloride and thioacetic acid to form N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. The synthesis method has been optimized to increase the yield and purity of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-13-5-1-2-6-15(13)20-16(23)11-24-17-8-7-14(21-22-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYGPIXQRZFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-[2-[2-[[7-(Dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]amino]ethyldisulfanyl]ethylamino]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B2589387.png)
![N-(benzo[d]thiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2589388.png)
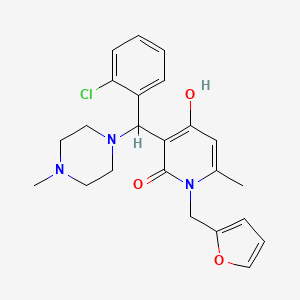
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)
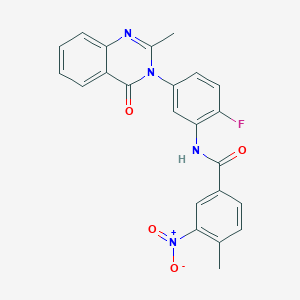
![N-1,3-benzodioxol-5-yl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2589396.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile](/img/structure/B2589398.png)
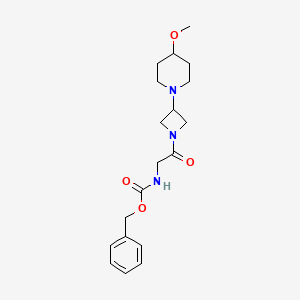

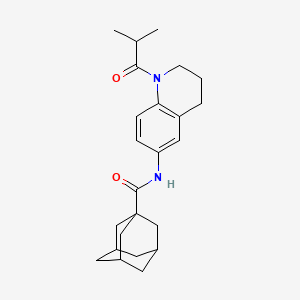
![(2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2589404.png)

